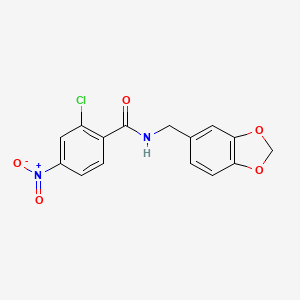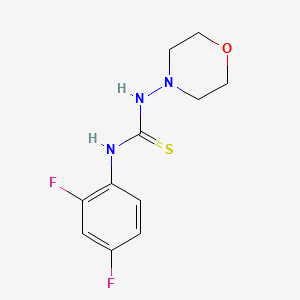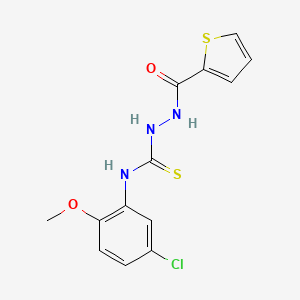
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide, also known as BNIPQ, is a compound that has gained attention in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histone proteins. By inhibiting HDACs, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide can induce apoptosis and inhibit the growth of cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. By inhibiting this pathway, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been found to have various biochemical and physiological effects, depending on the specific application and dose used. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth and proliferation. In neurons, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been found to enhance the release of neurotransmitters and improve cognitive function. In animal models, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been found to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide in lab experiments is its potency and specificity. N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been found to have high potency and selectivity for its target enzymes and signaling pathways, which makes it a valuable tool for studying these pathways in vitro and in vivo. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide is its potential toxicity and side effects. N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been found to have cytotoxic effects at high doses, which can limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide. One direction is to further investigate its potential applications in cancer research, neuroscience, and drug discovery. Another direction is to optimize the synthesis method and develop new analogs with improved potency and safety profiles. Additionally, the development of new delivery methods and formulations could improve the bioavailability and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide in vivo. Overall, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has the potential to be a valuable tool in scientific research and drug discovery, and further investigation is warranted.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide involves a multi-step process, starting with the reaction of 2-chloro-4-nitrobenzoyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. This is followed by the reaction of the resulting intermediate with N-methylmorpholine and acetic anhydride to produce the final product, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been found to enhance the release of neurotransmitters and improve cognitive function. In drug discovery, N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c16-12-6-10(18(20)21)2-3-11(12)15(19)17-7-9-1-4-13-14(5-9)23-8-22-13/h1-6H,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPOQUGGUHFTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5821383.png)
![1-(2,5-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5821389.png)
![4-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5821396.png)
![N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5821398.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5821402.png)
![ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5821403.png)
![3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5821411.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)
![5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5821423.png)

